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broad-spectrum kinase inhibitor CTX-0294885

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Compound of Interest

Compound Name: CTX-0294885 hydrochloride

Cat. No.: B10779493

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An In-depth Technical Guide to the Broad-Spectrum Kinase Inhibitor CTX-0294885

Introduction

CTX-0294885 is a novel bisanilino pyrimidine compound identified as a potent, broad-spectrum inhibitor of protein kinases.[1][2][3] While possessing inhibitory activity against a wide array of kinases, its primary application to date has been as a powerful chemical tool for proteomics research.[4] Specifically, it has been developed into a Sepharose-supported affinity reagent for the large-scale, mass spectrometry-based profiling of the kinome—the complete set of protein kinases in a cell.[1]

This inhibitor has demonstrated significant utility in capturing a broad and unique range of kinases from cell lysates, including comprehensive coverage of the AKT family, which had been underrepresented in previous kinome capture studies.[1][5] Its development has enhanced the ability of researchers to analyze kinome signaling networks, offering a more complete picture of kinase expression and activity. This capability is crucial for investigating the complex signaling pathways involved in diseases such as cancer, inflammation, and diabetes.[5]

This document provides a comprehensive technical overview of CTX-0294885, including its chemical properties, biochemical activity, and detailed protocols for its application in kinome profiling.

Chemical and Physical Properties

CTX-0294885 is characterized by a bisanilino pyrimidine core structure. Its key properties are summarized below.



Property	Value Reference		
Chemical Name	2-[[5-chloro-2-[[4-(1-piperazinyl)phenyl]amino]-4-pyrimidinyl]amino]-N-methylbenzamide		
CAS Number	1439934-41-4	[5][6]	
Molecular Formula	C22H24CIN7O	[6]	
Molecular Weight	437.9 g/mol	[6]	
Purity	≥98%	[6]	
Solubility	DMF: 20 mg/mLDMSO: 20 mg/mLDMSO:PBS (pH 7.2) (1:1): 0.5 mg/mLEthanol: 0.1 mg/mL	[6]	

Biochemical Activity and Kinase Profiling Data

CTX-0294885 exhibits potent inhibitory activity against a diverse range of protein kinases. The IC_{50} values from an initial in vitro screen highlight its broad-spectrum nature.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

IC ₅₀ (nM)	Reference
1	[6]
2	[6]
3	[6]
3	[6]
4	[6]
18	[6]
28	[6]
	IC ₅₀ (nM) 1 2 3 4 18



Table 2: Kinome Capture Performance

As an affinity reagent, CTX-0294885 has proven highly effective in enriching kinases from complex biological samples for subsequent identification by mass spectrometry.

Cell Line	Kinases Identified (CTX-0294885 alone)	Kinases Identified (CTX-0294885 + 3 other inhibitors*)	Reference
MDA-MB-231	235	261	[1]

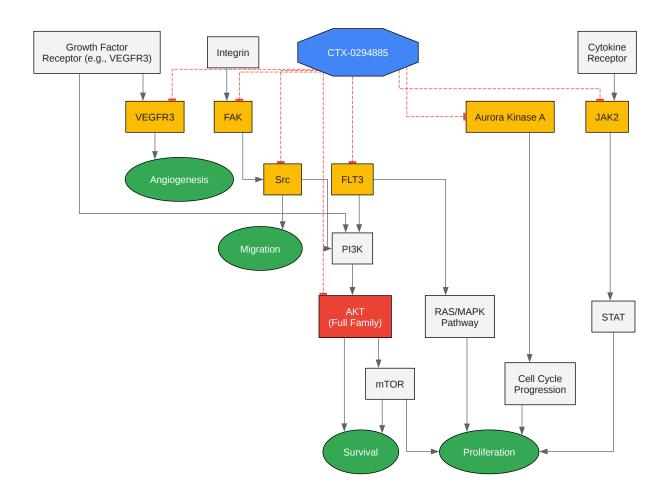
^{*}The three other inhibitors used in combination were Purvalanol B, SU6668, and VI16832.[7][8]

A key advantage of CTX-0294885 is its ability to capture all members of the AKT family (AKT1, AKT2, AKT3), a feat not achieved by previously utilized kinase capture reagents.[1]

Signaling Pathway Context

The kinases potently inhibited by CTX-0294885 are integral components of major signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis. The diagram below illustrates the interconnected nature of these kinases in oncogenic signaling.





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Caption: Key oncogenic pathways targeted by CTX-0294885.



Experimental Protocols

The primary use of CTX-0294885 is as an affinity purification reagent for kinome profiling. The general workflow involves immobilizing the inhibitor on a solid support, incubating it with cell lysate, and identifying the bound kinases via mass spectrometry.[1]

Preparation of CTX-0294885-Sepharose Beads

CTX-0294885 is covalently coupled to a solid support, typically NHS-activated Sepharose beads, to create the affinity matrix.

- Materials: NHS-activated Sepharose 4 Fast Flow resin, CTX-0294885, DMSO, coupling buffer (e.g., 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3), blocking buffer (e.g., 100 mM Tris-HCl, pH 8.0).
- Protocol:
 - Wash the Sepharose resin with ice-cold 1 mM HCl.
 - Dissolve CTX-0294885 in DMSO and immediately add it to the resin slurry in coupling buffer.
 - Incubate the mixture for 4 hours at 4°C with gentle rotation.
 - Pellet the beads by centrifugation and discard the supernatant.
 - Block any remaining active groups by incubating the beads with blocking buffer for 2 hours at room temperature.
 - Wash the beads extensively with alternating high pH (e.g., Tris-HCl) and low pH (e.g., acetate buffer) washes to remove non-covalently bound inhibitor.
 - Store the final bead slurry at 4°C in a buffer containing a preservative (e.g., sodium azide).

Cell Lysis and Lysate Preparation

This protocol is designed to solubilize cellular proteins, including kinases, while preserving their native conformation.



 Materials: MDA-MB-231 cells (or other cell line of interest), lysis buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.5% Triton X-100, 1 mM EDTA, 1 mM EGTA, supplemented with protease and phosphatase inhibitors).

Protocol:

- Harvest cultured cells and wash with ice-cold PBS.
- Resuspend the cell pellet in lysis buffer.
- Lyse the cells by sonication on ice.
- Clarify the lysate by ultracentrifugation (e.g., 100,000 x g for 30 minutes at 4°C) to remove insoluble debris.
- Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

Kinase Affinity Purification

- Materials: Prepared CTX-0294885-Sepharose beads, clarified cell lysate.
- Protocol:
 - Incubate a defined amount of cell lysate (e.g., 5-10 mg of total protein) with the CTX-0294885-bead slurry.
 - Allow binding to occur for 2-3 hours at 4°C with gentle rotation.
 - Pellet the beads by centrifugation and wash them multiple times with lysis buffer and then with a low-salt wash buffer to remove non-specific protein binders.
 - Elute the bound kinases from the beads. This can be done using a competitive inhibitor, a low pH buffer, or, most commonly for mass spectrometry, by direct on-bead digestion.

On-Bead Digestion and Mass Spectrometry

Foundational & Exploratory



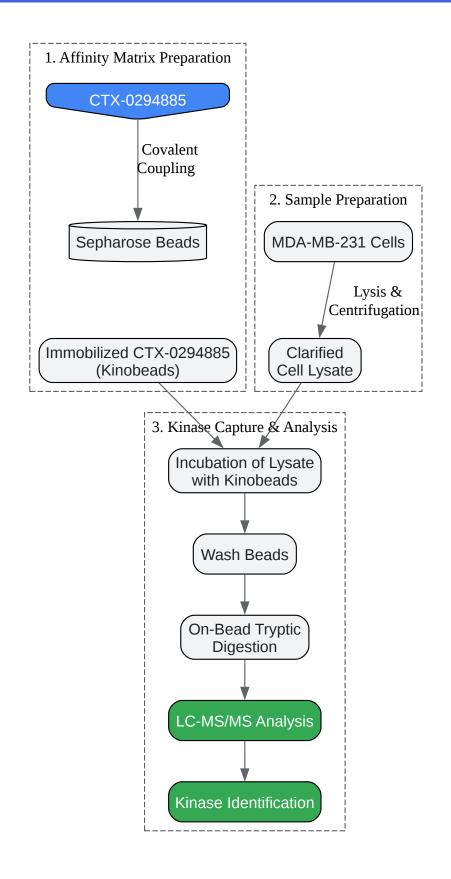


 Materials: Washed beads with bound kinases, sequencing-grade trypsin, reduction/alkylation reagents (DTT, iodoacetamide), LC-MS/MS system.

Protocol:

- Resuspend the washed beads in a digestion buffer (e.g., ammonium bicarbonate).
- Reduce cysteine bonds with DTT and alkylate with iodoacetamide.
- Add trypsin and incubate overnight at 37°C to digest the bound proteins into peptides.
- Collect the peptide-containing supernatant.
- Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Identify the proteins (kinases) from the resulting spectra using a database search algorithm (e.g., Sequest, Mascot) against a human protein database.





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Caption: Experimental workflow for kinome profiling using CTX-0294885.



Conclusion

CTX-0294885 is a highly effective broad-spectrum kinase inhibitor that has been successfully operationalized as a chemical probe for exploring the human kinome.[1] Its unique capture profile, particularly with respect to the AKT family, makes it a valuable addition to the toolkit of chemical proteomics.[1][5] While its direct therapeutic potential has not been explored in clinical trials, its role in facilitating a deeper understanding of kinase signaling networks is significant.[1][9] The methodologies described herein provide a framework for researchers to leverage CTX-0294885 for comprehensive kinome analysis, which can aid in target identification and the development of novel therapeutic strategies.[1]

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